BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for AsFs in lon
Implantation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Arsenic pentafluoride

Cat. No.: B1217895

For Researchers, Scientists, and Drug Development Professionals

Introduction to AsFs in lon Implantation

Arsenic pentafluoride (AsFs) is a gaseous source material used for n-type doping of
semiconductor materials through ion implantation. In this process, AsFs is ionized, and the
resulting arsenic ions (primarily As*) are accelerated and implanted into a substrate, typically a
silicon wafer. This technique allows for precise control over the dopant concentration and depth
profile, which is crucial for the fabrication of modern electronic devices. lon implantation is a
fundamental process in the manufacturing of integrated circuits (ICs), enabling the creation of
p-n junctions, source/drain extensions, and channel engineering in transistors.[1][2] The
primary advantage of ion implantation over diffusion techniques is the ability to precisely control
the dose and energy of the implanted ions, leading to highly uniform and reproducible doping
profiles.[3]

Following implantation, a high-temperature annealing step is essential to repair the crystal
lattice damage caused by the energetic ions and to electrically activate the implanted arsenic
atoms, allowing them to become charge carriers within the semiconductor.[4][5] Rapid thermal
annealing (RTA) is a commonly used technique for this purpose, as it provides rapid heating
and cooling cycles that minimize dopant diffusion.[6]

Key Applications of AsFs lon Implantation
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The primary application of AsFs in ion implantation is the formation of n-type regions in
semiconductor devices. Specific applications include:

e Source and Drain Formation in CMOS Devices: Creating highly doped n-type source and
drain regions in NMOS transistors.

» Channel Engineering: Precise doping of the transistor channel to adjust the threshold voltage
(V).

e Buried Layers: Formation of deep, highly doped layers for device isolation or as a collector in
bipolar transistors.

o Shallow Junction Formation: Low-energy implantation is used to create ultra-shallow
junctions required for advanced, scaled-down CMOS technologies.[7][8]

Experimental Protocols

This section outlines a general experimental protocol for n-type doping of silicon wafers using
AsFs in an ion implanter.

Wafer Preparation

e Substrate: Start with a p-type silicon wafer of the desired orientation (e.g., <100>) and
resistivity.

¢ Cleaning: Perform a standard RCA clean or equivalent procedure to remove any organic and
inorganic contaminants from the wafer surface.

e Masking: If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide)
is patterned on the wafer surface to define the areas to be implanted.

lon Implantation

The ion implantation process is carried out in a high-vacuum environment to prevent ion
scattering and contamination.

e lon Source: Introduce AsFs gas into the ion source chamber of the implanter. The gas
molecules are ionized by a high-energy electron beam, creating a plasma containing various
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ion species, including As™.

 lon Extraction and Mass Analysis: An electric field extracts the positive ions from the plasma.
A mass analyzer magnet then separates the desired As* ions from other species based on
their mass-to-charge ratio.

o Acceleration: The selected As* ions are accelerated to the desired energy by a high-voltage
potential. The ion energy determines the penetration depth of the dopant.

e Implantation: The high-energy ion beam is scanned across the surface of the silicon wafer to
ensure a uniform implantation dose. The dose, or the number of ions implanted per unit area,
is precisely controlled by measuring the ion beam current over time.

A schematic of the ion implantation process is shown below:

Silicon Wafer
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Figure 1: General workflow of AsFs ion implantation.

Post-Implantation Annealing

After implantation, the wafer undergoes a thermal annealing process to activate the dopants
and repair the crystal lattice.

» Method: Rapid Thermal Annealing (RTA) is commonly used. The wafer is rapidly heated to a
high temperature (e.g., 900-1100°C) for a short duration (e.g., 10-60 seconds) in an inert
atmosphere (e.g., nitrogen or argon).
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o Parameters: The annealing temperature and time are critical parameters that affect the
dopant activation, diffusion, and the extent of defect removal. These parameters need to be
optimized for the specific application.

Characterization

The electrical and physical properties of the implanted layer are characterized using various

techniques:

o Sheet Resistance (Rs): Measured using a four-point probe to determine the electrical
conductivity of the doped layer.

o Carrier Concentration and Mobility: Determined by Hall effect measurements, which provide
information on the number of active charge carriers and their mobility.[9]

o Dopant Profile: Secondary lon Mass Spectrometry (SIMS) is used to measure the depth
distribution of the implanted arsenic atoms.[10]

o Crystal Quality: Transmission Electron Microscopy (TEM) can be used to analyze the crystal
structure and identify any residual defects after annealing.

Quantitative Data

The following tables provide illustrative data for arsenic ion implantation in silicon. While the
specific values may vary when using an AsFs source due to the presence of fluorine, these

tables serve as a general guideline for the expected trends. The actual process parameters
should be determined experimentally for a specific application.

Table 1: lllustrative Arsenic Implantation Parameters and Resulting Junction Depths in Silicon
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Projected Approximate

lon Energy Dose Straggle (ARp) .
. Range (Rp) Junction

(keV) (ionslcm?) (nm) .

(nm) Depth (Xj) (nm)
10 1x10% 10 4 25
50 1x1015 35 13 70
100 1x10% 60 22 120
200 1x105 110 40 220

Note: Junction depth is highly dependent on the subsequent annealing process due to

diffusion.

Table 2: lllustrative Sheet Resistance and Carrier Concentration for Arsenic Implantation in

Silicon after Rapid Thermal Annealing

. Sheet Peak Carrier
lon Energy Dose Annealing ) .
. . Resistance Concentration
(keV) (ionsicm?) Conditions
(QIsq) (cm~3)
50 5x 101 1000°C, 30s 150 - 200 ~1x102°
50 1x10% 1050°C, 20s 80 - 120 ~2 x 10%°
100 1x 10 1050°C, 20s 100 - 150 ~1.5 x 10%°
100 5x 1015 1100°C, 10s 30-50 >5 x 102°

Note: These are representative values. The actual results will depend on the specific implanter,

annealing system, and wafer properties.

Logical Relationships in lon Implantation

The key relationships between the process parameters and the resulting properties of the

doped layer can be visualized as follows:
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Figure 2: Key parameter relationships in ion implantation.

Conclusion

AsFs serves as a viable gaseous source for arsenic ion implantation, a cornerstone technology
in semiconductor manufacturing. The precise control over doping profiles afforded by this
technique is essential for the fabrication of high-performance electronic devices. Successful
implementation of AsFs-based doping requires careful optimization of ion implantation
parameters (energy and dose) and subsequent annealing conditions (temperature and time) to
achieve the desired electrical characteristics and to effectively remove process-induced crystal
damage. The data and protocols presented here provide a foundational understanding for
researchers and professionals working with this technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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